N-(2,5-dichlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(hydrazinecarbonyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c14-9-4-5-11(15)12(7-9)18-22(20,21)10-3-1-2-8(6-10)13(19)17-16/h1-7,18H,16H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCMQMFLHAPYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Amidation via Sulfonyl Chloride Intermediates
The most widely reported method involves the formation of a sulfonyl chloride intermediate, followed by coupling with 2,5-dichloroaniline. 3-(Chlorosulfonyl)benzoic acid is first synthesized by treating 1,3-dimethylbenzene with chlorosulfonic acid at 0°C in chloroform. Subsequent reaction with thionyl chloride converts the carboxylic acid group to an acid chloride, yielding 3-(chlorosulfonyl)benzoyl chloride.
This intermediate is then reacted with hydrazine hydrate in toluene under reflux (110°C, 6 hours) to introduce the hydrazinecarbonyl moiety. Finally, 2,5-dichloroaniline is added in the presence of tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst, achieving an 82% yield after recrystallization from isopropyl alcohol.
Key Reaction Conditions:
- Solvent: Toluene
- Temperature: 110°C (reflux)
- Catalysts: TDA-1 (0.5 mol%)
- Workup: Recrystallization in isopropyl alcohol
One-Pot Synthesis Using Hydrazine Derivatives
A streamlined one-pot approach eliminates the need for isolating intermediates. 3-Carboxybenzenesulfonyl chloride is generated in situ by reacting 3-sulfobenzoic acid with phosphorus pentachloride (PCl₅) in dichloromethane. Hydrazine monohydrate is introduced dropwise at −10°C to form the hydrazinecarbonyl group, followed by immediate addition of 2,5-dichloroaniline and tripotassium phosphate. This method reduces reaction time to 4 hours and achieves a 78% yield.
Advantages:
- Eliminates intermediate purification
- Reduced solvent consumption (200 mL/g substrate)
Solid-Phase Synthesis for High-Throughput Applications
Solid-supported synthesis employs Wang resin functionalized with a benzhydrylazetidine scaffold. The sulfonamide group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. After cleavage from the resin using hydrobromic acid, the crude product is purified via vacuum distillation, yielding 89% purity.
Critical Parameters:
- Resin loading: 1.2 mmol/g
- Cleavage agent: 62% HBr in water
- Purification: Vacuum distillation at 50 mbar
Optimization Strategies for Improved Yield and Purity
Solvent Effects on Reaction Kinetics
Comparative studies reveal that toluene outperforms dichloromethane and acetonitrile in suppressing side reactions. Polar aprotic solvents like dimethyl sulfoxide (DMSO) increase reaction rates but promote hydrolysis of the sulfonyl chloride intermediate, reducing yields by 15–20%.
Table 1: Solvent Impact on Yield
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 6 | 82 | 98.5 |
| Dichloromethane | 8 | 75 | 97.2 |
| DMSO | 4 | 68 | 95.1 |
Catalytic Systems and Temperature Control
The use of tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst enhances nucleophilic displacement at the sulfonyl chloride center. Maintaining temperatures below 60°C during hydrazine addition prevents decomposition of the hydrazinecarbonyl group.
Optimal Conditions:
- Catalyst loading: 0.5–1.0 mol%
- Temperature gradient: 0°C → 110°C over 30 minutes
Characterization and Analytical Validation
Spectroscopic Confirmation
Fourier-transform infrared spectroscopy (FTIR) shows characteristic peaks at:
- 1345 cm⁻¹ (S=O asymmetric stretch)
- 1160 cm⁻¹ (S=O symmetric stretch)
- 1650 cm⁻¹ (C=O from hydrazinecarbonyl)
¹H NMR (400 MHz, DMSO-d₆):
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds reveals a gauche conformation at the N–C bond in the C–SO₂–NH–C segment, with a torsion angle of −54.9°. The two aromatic rings are tilted by 82.3°, creating a bent molecular geometry that influences packing via N–H⋯O hydrogen bonds.
Mechanistic Insights and Reactivity
Electron-Withdrawing Effects
The 2,5-dichlorophenyl group exerts strong electron-withdrawing effects, increasing the electrophilicity of the sulfonamide sulfur. This enhances reactivity toward nucleophilic attack but necessitates careful pH control (pH 7–8) to avoid premature hydrolysis.
Competing Side Reactions
Major byproducts include:
- 3-(Hydrazinecarbonyl)benzenesulfonic acid (from over-hydrolysis)
- N,N’-bis(2,5-dichlorophenyl)urea (from phosgene impurities)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors reduce reaction time by 40% compared to batch processes. Key parameters:
- Residence time: 12 minutes
- Pressure: 3 bar
- Throughput: 1.2 kg/day
Waste Management Strategies
Neutralization of acidic byproducts with sodium hydrogen carbonate (50 g/L solution) reduces environmental impact. Solvent recovery via vacuum distillation achieves 85% toluene reuse.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide-Hydrazinecarbonyl Moieties
Compounds 15–17 and 18–19 () share the sulfonamide core and hydrazinecarbonyl group but differ in substituents on the aryl ring. Key comparisons include:
| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 15 | 4-Chlorophenyl | 95 | 226–227 | Electron-withdrawing Cl enhances stability |
| 16 | 4-Dimethylaminophenyl | 66 | 179–180.5 | Electron-donating NMe₂ lowers melting point |
| 17 | 4-Nitrophenyl | 94 | 227–228.5 | Strongly electron-withdrawing NO₂ group |
| 18 | 3,5-Dimethylpyrazole | 49 | 169–170 | Heterocyclic moiety introduces steric bulk |
Key Observations :
- Electron-withdrawing groups (Cl, NO₂) correlate with higher yields and melting points, likely due to enhanced crystallinity and stability .
- Electron-donating groups (NMe₂) reduce yields and melting points, possibly due to increased solubility or reduced intermolecular interactions.
- The hydrazinecarbonyl group enables diverse reactivity, such as forming hydrazones (compounds 15–17) or heterocycles (compound 18) .
Dichlorophenyl-Containing Agrochemicals
and highlight dichlorophenyl derivatives used as herbicides and pesticides, such as:
- 3-(2,5-Dichlorophenyl)-1,1-dimethylurea : A urea derivative with herbicidal activity .
- Propanil (N-(3,4-dichlorophenyl)propanamide) : A rice herbicide .
Comparison with Target Compound :
- Unlike propanil (amide linkage), the target compound’s sulfonamide and hydrazinecarbonyl groups may offer distinct modes of action, such as enzyme inhibition or metal chelation.
Dichlorophenyl-Containing Pharmaceuticals
describes antitumor amides with 3,4-dichlorophenyl groups, such as (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) . These compounds inhibit gastric cancer cells (AGS/BGC-823) via MTT assays .
Comparison with Target Compound :
- The hydrazinecarbonyl group in the target compound may act as a pharmacophore for hydrogen bonding or metal coordination, similar to acrylamide’s role in 1f.
- Dichlorophenyl groups in both compounds likely contribute to bioactivity by interacting with hydrophobic protein pockets.
Biological Activity
N-(2,5-dichlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a dichlorophenyl group and a hydrazinecarbonyl moiety, which contribute to its unique properties and mechanisms of action.
Antibacterial Properties
Sulfonamides are widely recognized for their antibacterial activity. This compound has been investigated for its potential to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The mechanism typically involves mimicking natural substrates, thus blocking essential biochemical pathways necessary for bacterial survival.
Enzyme Inhibition Studies
Recent studies have shown that this compound may act as an enzyme inhibitor. For instance, it has been tested against various bacterial strains, demonstrating significant inhibition of growth in vitro. The specific enzymes targeted include dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.
Table 1: Inhibition Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity and Safety Profile
In addition to antibacterial activity, the cytotoxic effects of this compound have been evaluated in various human cell lines. Preliminary results indicate that while the compound exhibits antibacterial properties, it also has a relatively low cytotoxicity profile, making it a promising candidate for further development.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | >100 | |
| MCF-7 | >100 | |
| A549 | 75 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in metabolic pathways. The compound's structural similarity to natural substrates allows it to effectively compete with these substrates for enzyme binding sites.
Proposed Mechanism
- Enzyme Binding : The sulfonamide group interacts with the active site of target enzymes.
- Metabolic Disruption : By inhibiting these enzymes, the compound disrupts essential metabolic processes in bacteria.
- Cellular Uptake : The hydrazinecarbonyl moiety may facilitate cellular uptake through specific transport mechanisms.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological contexts:
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus. The findings indicated that the compound could serve as a lead candidate for developing new antibacterial agents against resistant pathogens.
Case Study 2: Enzyme Inhibition Mechanism
Another research effort focused on elucidating the mechanism by which this compound inhibits DHPS. Using kinetic assays and molecular docking studies, researchers found that the compound binds competitively to the enzyme's active site, providing insights into its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2,5-dichlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide, and how can purity be ensured?
- Methodology : The compound is typically synthesized via sulfonylation of 2,5-dichloroaniline with a substituted benzene sulfonyl chloride, followed by hydrazide conjugation. For example, in related sulfonamide syntheses, 4-methylbenzenesulfonyl chloride reacts with 2,5-dichloroaniline in stoichiometric ratios under reflux conditions. Post-reaction, the product is purified via recrystallization (ethanol/water mixtures) and characterized by melting point analysis, IR, and NMR .
- Purity Control : Use gradient recrystallization and validate purity via HPLC or LC-MS. Monitor reaction intermediates with thin-layer chromatography (TLC) to minimize byproducts.
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- Approach :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl groups) and sulfonamide NH (δ ~10–11 ppm). Hydrazinecarbonyl protons may appear as broad singlets (δ ~4–5 ppm). Carbonyl carbons (C=O) in hydrazine moieties resonate at δ ~165–175 ppm .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydrazide N–H stretches (~3300 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Q. What are the key considerations for designing in vitro bioassays to evaluate this compound’s biological activity?
- Guidelines :
- Select cell lines based on structural analogs (e.g., gastric cancer cells AGS/BGC-823 for dichlorophenyl-containing amides ).
- Use MTT assays with positive controls (e.g., cisplatin) and triplicate technical replicates. Optimize compound solubility using DMSO (<0.1% v/v) to avoid cytotoxicity artifacts.
- Include dose-response curves (IC₅₀ calculations) and statistical validation (ANOVA with post-hoc tests).
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
- Strategy : Perform single-crystal X-ray diffraction (SCXRD) to determine torsion angles and hydrogen-bonding networks. For sulfonamides, gauche conformations in the C–SO₂–NH–C segment are common, with torsion angles ~60–70° . Use SHELXL for refinement, applying restraints for disordered atoms. Intramolecular N–H···Cl bonds and intermolecular N–H···O=S interactions often stabilize the crystal lattice .
Q. How can conflicting biological activity data between structural analogs be systematically addressed?
- Resolution Framework :
- Compare assay conditions: Variations in cell viability protocols (e.g., incubation time, serum concentration) may explain discrepancies .
- Analyze substituent effects: Replace the hydrazinecarbonyl group with alternative linkers (e.g., amides, esters) to isolate pharmacophore contributions.
- Employ molecular docking to predict binding affinities toward targets (e.g., carbonic anhydrases for sulfonamides ). Validate with isothermal titration calorimetry (ITC).
Q. What computational methods are optimal for predicting the reactivity of the hydrazinecarbonyl moiety in derivatization reactions?
- Tools :
- DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., DMF, ethanol) can be simulated with PCM models.
- Molecular Dynamics (MD) : Simulate reaction trajectories in explicit solvents to assess steric hindrance from dichlorophenyl groups.
- Hammett Constants : Predict electronic effects of substituents on reaction rates (σ values for Cl substituents: σₘ = 0.37, σₚ = 0.23) .
Q. How can structure-activity relationships (SAR) be elucidated for this compound’s analogs?
- Workflow :
- Synthesize derivatives with variations in the dichlorophenyl group (e.g., mono-/tri-chloro substitutions) and hydrazine linkers (e.g., acylhydrazones, thiosemicarbazides) .
- Test derivatives in parallel bioassays and correlate activity with steric/electronic parameters (e.g., ClogP, polar surface area).
- Apply multivariate regression (e.g., PLS) to identify critical descriptors (e.g., lipophilicity, hydrogen-bond acceptor count).
Methodological Tables
Table 1 : Key Crystallographic Parameters for Sulfonamide Analogs
| Compound | Torsion Angle (°) | Intermolecular H-Bond (Å) | Refinement Program |
|---|---|---|---|
| N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide | 62.1 | N–H···O=S (2.89) | SHELXL |
| N-Phenylbenzenesulfonamide | 66.4 | N–H···O=S (2.91) | SHELXL |
Table 2 : NMR Chemical Shifts for Key Functional Groups
| Group | ¹H δ (ppm) | ¹³C δ (ppm) | Source |
|---|---|---|---|
| Sulfonamide NH | 10.2 | - | |
| Hydrazinecarbonyl NH | 8.9 | 168.5 | |
| Dichlorophenyl C–Cl | - | 125–130 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
